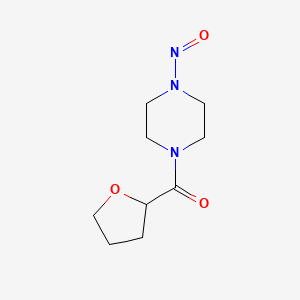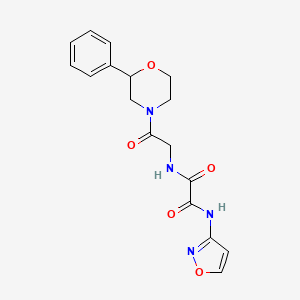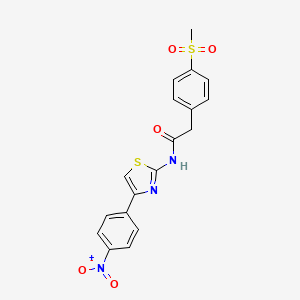
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTE-FUR-2-CARBOXAMIDE and is a derivative of furan-2-carboxamide.
Scientific Research Applications
Synthesis Techniques and Reactivity
Furan and thiophene derivatives are synthesized through various methods, including Suzuki-Miyaura cross-coupling and reactions involving bromination and phosphorylation. These compounds have been explored for their reactivity and potential as intermediates in the production of more complex molecules. For example, the synthesis of functionalized furan-2-carboxamides via Suzuki-Miyaura cross-coupling has demonstrated significant antibacterial activities against drug-resistant bacteria, validated through computational approaches (Siddiqa et al., 2022). Additionally, the bromination of methyl furan-2-carboxylate and its subsequent reactions highlight the diverse reactivity of these compounds, providing pathways to novel esters and halogenated derivatives (Chadwick et al., 1973).
Antimicrobial and Antiviral Applications
Research has also focused on the antimicrobial and antiviral potentials of furan and thiophene carboxamide derivatives. Investigations into novel dicationic imidazo[1,2-a]pyridines, including furan-2-carboxamide analogs, have shown promising antiprotozoal activity, demonstrating effectiveness against Trypanosoma and Plasmodium species, with significant in vitro and in vivo results (Ismail et al., 2004). Similarly, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the potential of these compounds in antiviral chemotherapy (Yongshi et al., 2017).
Material Science and Polymer Synthesis
In the realm of material science, furan derivatives serve as monomers for the synthesis of biobased polyesters, emphasizing sustainability in polymer science. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters, showcasing desirable physical properties and applications in biodegradable materials (Jiang et al., 2014).
Biological Activity Studies
Furan and thiophene carboxylate derivatives have been extensively studied for their biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. The synthesis and evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated potent activity, underscoring the therapeutic potential of these compounds (Phutdhawong et al., 2019).
properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-10-4-3-8(16-10)11(15)13-6-7(14)9-2-1-5-17-9/h1-5,7,14H,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKRBYSNYVMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

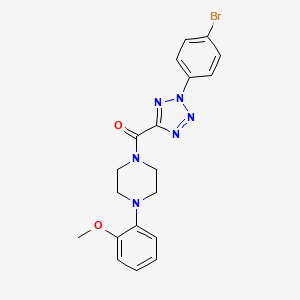
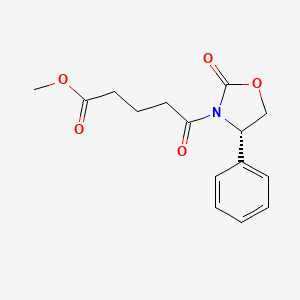
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
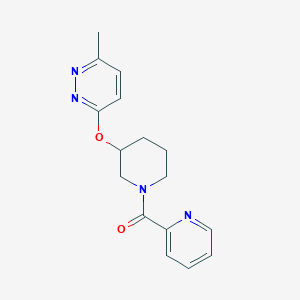
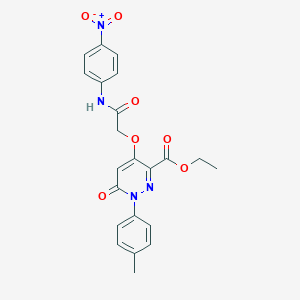
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)


![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)
